

literature review of indoline-1-carbothioamide research

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Compound of Interest

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An In-Depth Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of **Indoline-1-carbothioamide** Derivatives

Authored by a Senior Application Scientist

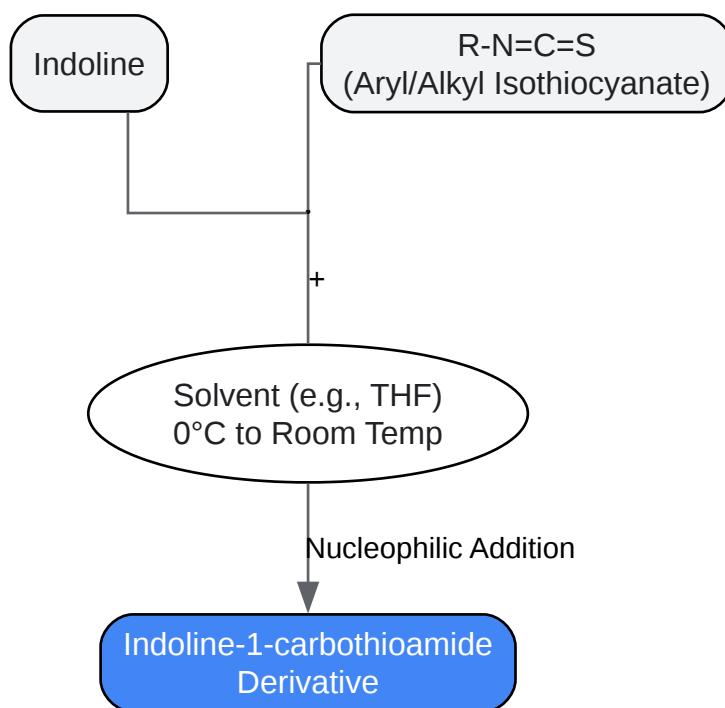
This guide provides a comprehensive review of the burgeoning research field surrounding **indoline-1-carbothioamide** derivatives. The indoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with significant medicinal value.^{[1][2]} Its non-coplanar bicyclic structure can enhance physicochemical properties like aqueous solubility compared to its aromatic counterpart, indole. ^[2] When combined with the versatile carbothioamide moiety (a thiourea derivative), which is known for its diverse biological activities and ability to form key hydrogen bonds with biological targets, the resulting scaffold becomes a powerful platform for drug discovery.^{[3][4]} This document synthesizes current knowledge on the synthesis, characterization, and wide-ranging biological applications of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthesis and Characterization

The synthesis of **indoline-1-carbothioamide** derivatives is generally straightforward, making this scaffold attractive for the rapid generation of chemical libraries. The most common and efficient approach involves the nucleophilic addition of the secondary amine of the indoline ring to an appropriate isothiocyanate.

General Synthetic Pathway

The fundamental reaction involves a direct coupling between indoline and a selected isothiocyanate, often conducted at low to ambient temperatures in a suitable solvent like tetrahydrofuran (THF).^{[1][5]} This reaction is typically high-yielding and clean, forming the core N-substituted **indoline-1-carbothioamide** structure. This primary product can then serve as a versatile precursor for a multitude of further chemical modifications, such as reductions, cyclizations, or substitutions, to generate diverse derivatives.^{[1][5]}



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Caption: General Synthetic Scheme for **Indoline-1-carbothioamide**.

Experimental Protocol: Synthesis of N-(4-nitrophenyl) indoline-1-carbothioamide

This protocol provides a validated, step-by-step method for a common precursor used in the synthesis of more complex derivatives.^{[1][5]} The causality behind this specific choice is its utility; the nitro group can be easily reduced to an amine, providing a chemical handle for extensive further functionalization.^{[1][5]}

Materials:

- Indoline (1.0 eq)
- 4-nitrophenyl isothiocyanate (1.1 eq)
- Tetrahydrofuran (THF), anhydrous
- Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

- Dissolve indoline (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0°C using an ice bath. This is a critical step to control the exothermicity of the reaction and prevent side-product formation.
- To the cooled, stirring solution, add 4-nitrophenyl isothiocyanate (1.1 eq) portion-wise over 10-15 minutes. The slight excess of the isothiocyanate ensures the complete consumption of the indoline starting material.
- Remove the ice bath and allow the reaction mixture to warm to room temperature.
- Continue stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (indoline) is no longer visible.
- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- The resulting solid is typically a yellow precipitate, which is the desired N-(4-nitrophenyl) **indoline-1-carbothioamide**.^[5] It can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water) if required.

Structural Confirmation

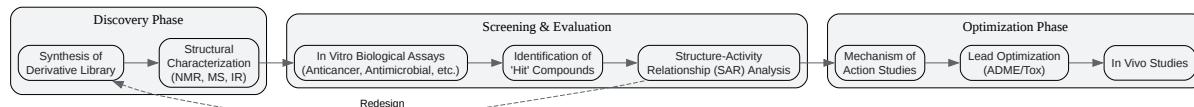
The trustworthiness of any synthesized compound hinges on its rigorous characterization. The structures of novel **indoline-1-carbothioamide** derivatives are consistently confirmed using a

suite of spectroscopic techniques:

- FT-IR: To identify key functional groups. Characteristic absorptions include N-H stretching ($\sim 3300 \text{ cm}^{-1}$) and the thiocarbonyl C=S stretch ($\sim 1270\text{--}1333 \text{ cm}^{-1}$).[\[3\]](#)[\[4\]](#)[\[5\]](#)
- ^1H and ^{13}C NMR: To elucidate the complete chemical structure, confirming proton and carbon environments. The thiocarbamide carbon (C=S) signal in ^{13}C NMR is particularly diagnostic, appearing far downfield ($\delta \sim 177 \text{ ppm}$).[\[3\]](#)[\[5\]](#)
- Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Biological Applications and Therapeutic Potential

The **indoline-1-carbothioamide** scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for the development of novel therapeutic agents. The research workflow typically progresses from synthesis and characterization to broad biological screening, followed by mechanism-of-action studies for promising lead compounds.



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Caption: Drug Discovery Workflow for **Indoline-1-carbothioamide** Derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Several **indoline-1-carbothioamide** derivatives have been synthesized and evaluated for their anti-inflammatory properties, primarily using the in vitro protein anti-denaturation assay.[\[1\]](#) This assay is a reliable

and well-established method for screening potential anti-inflammatory agents, as the denaturation of tissue proteins is a hallmark of the inflammatory process.

Certain sulfonamide-containing derivatives, such as N-(4-(tosylamino)phenyl)**indoline-1-carbothioamide**, have demonstrated potent activity, with IC_{50} values comparable to the standard drug, diclofenac sodium.^[1] This suggests that the incorporation of a sulfonamide group is a beneficial strategy for enhancing anti-inflammatory efficacy within this scaffold.^[1]

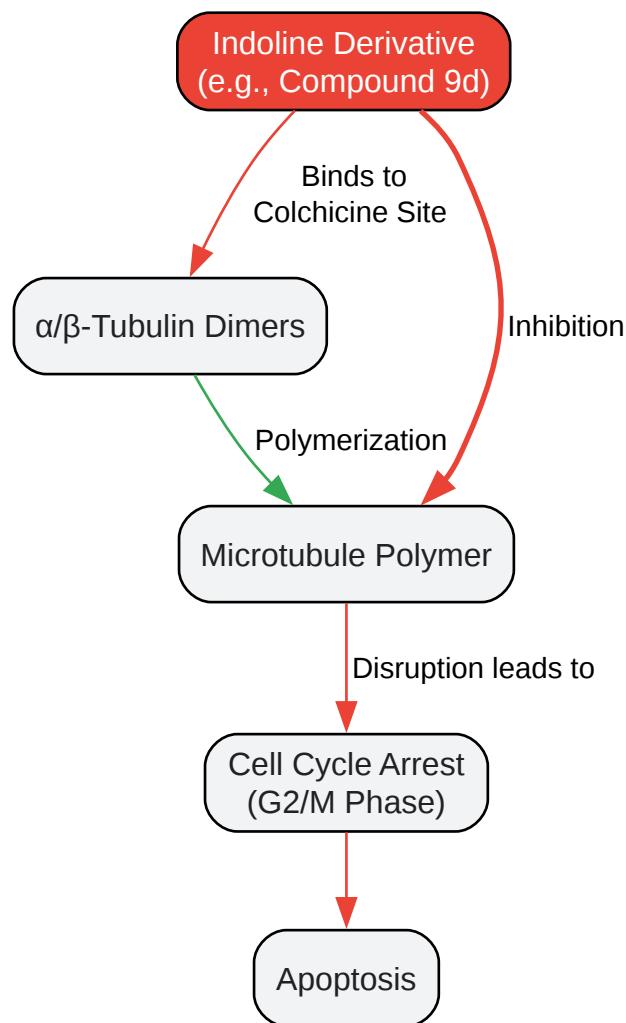
Compound ID	Description	IC_{50} (μ g/mL) ^[1]
4a	N-(4-(tosylamino)phenyl)indoline-1-carbothioamide	62.2
4b	N-(4-{{(2,6-dichlorophenyl)sulfonyl]amino}phenyl}...	60.7
5a	Carboxamide derivative	97.8
Diclofenac	Standard Drug	54.2

Table 1: In Vitro Anti-inflammatory Activity of Selected Indoline Derivatives.

Anticancer Activity

The indoline scaffold is increasingly recognized for its potential in oncology.^[2] Derivatives of **indoline-1-carbothioamide** have been investigated as anticancer agents, with some compounds showing potent activity against a range of human cancer cell lines.^{[3][6][7]}

A key mechanism of action identified for some of these derivatives is the inhibition of tubulin polymerization.^[6] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This is a clinically validated strategy for cancer therapy.



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Caption: Simplified Mechanism of Tubulin Polymerization Inhibition.

Compound ID	Target Cell Line	IC ₅₀ (µM)
9d	Kyse450 (Esophageal)	1.49[6]
9d	Kyse30 (Esophageal)	1.61[6]
9d	MGC-803 (Gastric)	1.84[6]
3a	A549 (Lung)	13.49[3][4]
3a	HeLa (Cervical)	17.52[3][4]
3h	A549 (Lung)	22.54[3][4]

Table 2: Anticancer Activity of Selected Indoline-based Derivatives.

Furthermore, some 1-acylated indoline-5-sulfonamides have shown potent inhibitory activity against tumor-associated carbonic anhydrases IX and XII, which are key players in tumor progression and chemoresistance, particularly under hypoxic conditions.[7]

Antimicrobial and Antifungal Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. [8] Indole and indoline derivatives, including those with carbothioamide functionalities, have been explored for their antimicrobial properties.[8][9][10] Studies have shown that these compounds can possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[9]

Particularly promising results have been observed against resistant strains like Methicillin-resistant *Staphylococcus aureus* (MRSA) and the intrinsically resistant fungus *Candida krusei*. [9][10] The mechanism for some indole-based antimicrobials is thought to involve the disruption of the bacterial membrane.[11]

Compound ID	Microorganism	MIC (μ g/mL)[9]
2h	S. aureus	6.25
3d	S. aureus	6.25
3d	MRSA	>50 (Note: conflicting data, some reports suggest high activity)
1b, 2b-d, 3b-d	C. albicans	3.125
Most derivatives	C. krusei	3.125 - 6.25

Table 3: Antimicrobial Activity of Selected Indole/Indoline Derivatives. (Note: Compounds from a mixed indole/indoline study).

Anti-diabetic Activity

Emerging research has also pointed towards the potential of **indoline-1-carbothioamide** derivatives in managing diabetes. A study focused on the synthesis of N-(4-aminophenyl)**indoline-1-carbothioamide** based compounds as anti-diabetic agents.[5] The primary mechanism investigated was the inhibition of α -amylase, a key enzyme involved in carbohydrate digestion. Inhibiting this enzyme can help to lower post-prandial blood glucose levels.

Sulfonamide derivatives again proved to be particularly effective, with some compounds showing potent α -amylase inhibition with IC₅₀ values approaching that of the standard drug, acarbose.[5] This highlights the influence of the sulfonamide substitution on the biological activity of this scaffold.[5]

Compound ID	Description	IC ₅₀ (µg/mL)[5]
4a	Sulfonamide derivative	52.1
4b	Sulfonamide derivative	57.7
3a	Thiourea derivative	62.2
3b	Urea derivative	60.7
Acarbose	Standard Drug	48.2

Table 4: In Vitro Anti-diabetic Activity (α-amylase inhibition).

Conclusion and Future Outlook

The **indoline-1-carbothioamide** scaffold represents a highly versatile and synthetically accessible platform for the discovery of novel therapeutic agents. The body of research reviewed here demonstrates its significant potential across multiple therapeutic areas, including inflammation, oncology, infectious diseases, and diabetes. The structure-activity relationship (SAR) data, though still developing, consistently points to the importance of substitution patterns, with sulfonamide moieties frequently enhancing biological activity across different targets.[1][5]

Future research should focus on a multi-pronged approach:

- Library Expansion: Continued synthesis of diverse analogs to further probe the SAR and identify more potent and selective compounds.
- Mechanism of Action: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects.
- Pharmacokinetics: A critical area for development is the optimization of drug metabolism and pharmacokinetic (DMPK) properties, as early studies have shown that promising in vitro potency does not always translate to sufficient in vivo exposure.[12]

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this promising class of molecules.

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